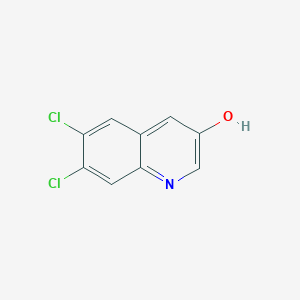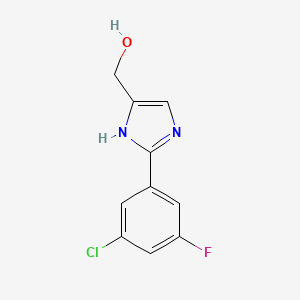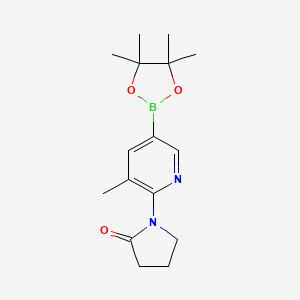
5-Bromo-6-chloro-3-ethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-3-ethyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and chlorine atoms at the 5th and 6th positions, respectively, and an ethyl group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3-ethyl-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole precursor.
Halogenation: The indole precursor undergoes halogenation to introduce bromine and chlorine atoms at the desired positions.
Alkylation: The halogenated intermediate is then subjected to alkylation to introduce the ethyl group at the 3rd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-3-ethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): and for halogenation.
Ethyl iodide: and for alkylation.
Sodium methoxide: and for substitution reactions.
Potassium permanganate: for oxidation.
Palladium catalysts: and boronic acids for coupling reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, carboxylic acids, and biaryl compounds .
Scientific Research Applications
5-Bromo-6-chloro-3-ethyl-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives used in agrochemicals and other industrial applications.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-3-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloro-1H-indole: Lacks the ethyl group at the 3rd position.
5-Bromo-6-chloro-3-methyl-1H-indole: Contains a methyl group instead of an ethyl group at the 3rd position.
5-Bromo-6-chloro-3-phenyl-1H-indole: Contains a phenyl group at the 3rd position.
Uniqueness
5-Bromo-6-chloro-3-ethyl-1H-indole is unique due to the presence of the ethyl group at the 3rd position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C10H9BrClN |
|---|---|
Molecular Weight |
258.54 g/mol |
IUPAC Name |
5-bromo-6-chloro-3-ethyl-1H-indole |
InChI |
InChI=1S/C10H9BrClN/c1-2-6-5-13-10-4-9(12)8(11)3-7(6)10/h3-5,13H,2H2,1H3 |
InChI Key |
BJFXZEHKNPZWBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=CC(=C(C=C21)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


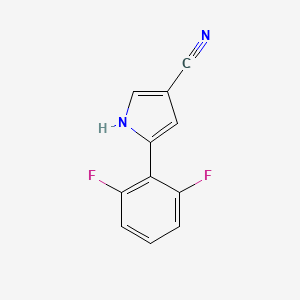
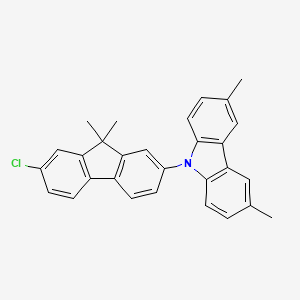
![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)
![2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine](/img/structure/B13692769.png)
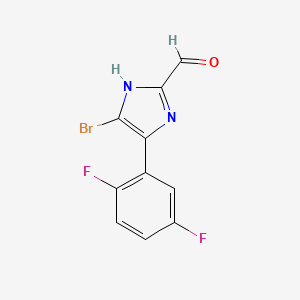
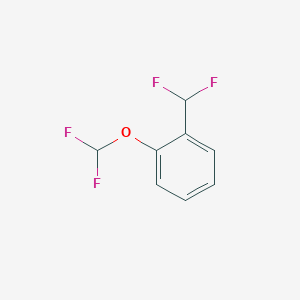
![7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)
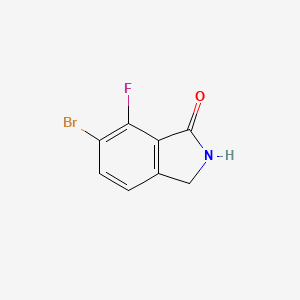
![2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13692809.png)
